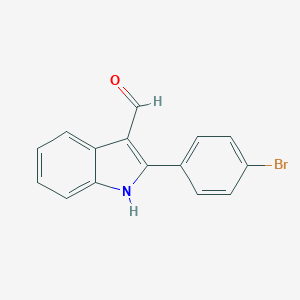

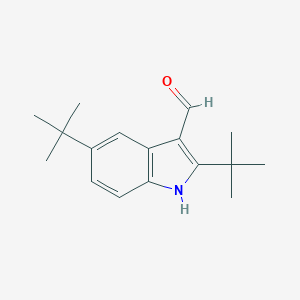

2,5-ditert-butyl-1H-indole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-ditert-butyl-1H-indole-3-carbaldehyde is a versatile chemical compound with immense potential in scientific research. It is a member of the indole family, which are ideal precursors for the synthesis of active molecules .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . For instance, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols can prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols .Molecular Structure Analysis

The molecular formula of 2,5-ditert-butyl-1H-indole-3-carbaldehyde is C17H23NO . Its molecular weight is 257.37 .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-ditert-butyl-1H-indole-3-carbaldehyde include a molecular weight of 257.37 . The boiling point and other specific properties are not mentioned in the available resources.科学的研究の応用

Green & Sustainable Synthetic Applications

Indole-3-carbaldehyde derivatives, including 2,5-ditert-butyl-1H-indole-3-carbaldehyde, are used as synthons in organic chemistry for the synthesis of various compounds. A study highlighted the green and sustainable nanocatalyzed synthetic route for Knoevenagel condensation, emphasizing the advantages of excellent yields, short reaction times, and environmental and economic benefits. This approach is pertinent to the synthesis of products with potential anti-tumor, antimicrobial, and anti-inflammatory properties (Yogita Madan, 2020).

Catalytic Applications

Gold-catalyzed cycloisomerizations of certain indole derivatives to 1H-indole-2-carbaldehydes showcase the versatility of indole-3-carbaldehyde compounds in facilitating efficient synthesis processes. This method provides a straightforward approach to producing a wide variety of substrates, indicating the compound's utility in creating complex molecular architectures (Prasath Kothandaraman et al., 2011).

Anticancer Applications

Research on N-arylated indole-3-substituted-2-benzimidazoles derived from indole-3-carbaldehyde reveals their efficacy as anticancer agents against various cancer cell lines. This underscores the potential of 2,5-ditert-butyl-1H-indole-3-carbaldehyde in the development of novel anticancer drugs, highlighting the broader applicability of indole derivatives in medicinal chemistry (S. Anwar et al., 2023).

Synthetic Building Blocks

The synthesis of annulated gamma-carbolines and heteropolycycles through palladium-catalyzed intramolecular annulation of alkynes demonstrates the role of indole-3-carbaldehyde derivatives as critical building blocks in constructing complex molecular frameworks. This application is valuable for synthesizing compounds with potential biological activities (Haiming Zhang & R. Larock, 2003).

特性

IUPAC Name |

2,5-ditert-butyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-16(2,3)11-7-8-14-12(9-11)13(10-19)15(18-14)17(4,5)6/h7-10,18H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYUDFPDMGDXTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=C2C=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-ditert-butyl-1H-indole-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)